molecular formula C10H18N4 B2432975 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine CAS No. 957428-63-6

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine

Cat. No. B2432975
M. Wt: 194.282
InChI Key: WTPIGPMDACSGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties .

Scientific Research Applications

Central Pharmacological Activity

A piperazine derivative, specifically 4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-Piperazine-1-Carboxylic Acid Ethyl ester (LQFM008), has been studied for its anxiolytic-like profile in Swiss mice. This compound demonstrated anxiolytic-like activity, possibly involving the serotonergic pathway (de Brito et al., 2012).

Anticancer Evaluation

Compounds with a piperazine substituent, including 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine, showed significant anticancer activity in vitro across a range of cancer cell lines (Turov, 2020).

Novel Bis(Pyrazole-Benzofuran) Hybrids

Bis(pyrazole-benzofuran) hybrids with a piperazine linker, such as 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, demonstrated potent bacterial biofilm and MurB enzyme inhibitors, offering potential in antibacterial research (Mekky & Sanad, 2020).

Dopamine Receptor Ligands

Novel heterocyclic compounds, including 1-[1-(4-chlorophenyl)-1H-pyrazol-4-ylmethyl]-4-phenyl-piperazine, were synthesized and identified as selective dopamine D2 receptor ligands. These compounds have potential applications in treating neurological disorders (Menegatti et al., 2003).

Antimicrobial and Anticonvulsant Activities

Several derivatives of piperazine, including compounds synthesized from kojic acid and piperazine derivatives, were studied for their antimicrobial and anticonvulsant activities, highlighting their potential in medical applications (Aytemir et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-14-9-10(7-12-14)8-13-5-3-11-4-6-13/h7,9,11H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPIGPMDACSGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperazine

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